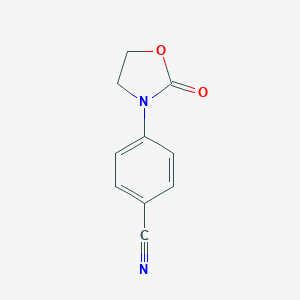
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxazolidinones, including compounds like 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile, represent a novel chemical class of synthetic antimicrobial agents characterized by a unique mechanism of protein synthesis inhibition. They generally display bacteriostatic activity against a wide range of significant human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a prominent member of this class, demonstrates the potential of oxazolidinones in clinical applications due to its favorable pharmacokinetic and toxicity profiles, along with high oral bioavailability (Diekema & Jones, 2000).
Advancements in Oxazolidinone Derivatives
Recent patent reviews highlight novel oxazolidinone derivatives as potential antibacterial agents, indicating ongoing research and interest in expanding the scope of oxazolidinones for broader antibacterial applications. These derivatives have shown superior activity against Gram-positive bacteria compared to linezolid and some efficacy against Gram-negative bacteria, suggesting their potential in addressing antimicrobial resistance (Phillips & Sharaf, 2016). Additionally, newer oxazolidinone derivatives are under study for improved biological profiles, which could lead to more effective treatments for bacterial infections (Poce et al., 2008).
Synthesis and Material Science Applications
Benzoxazole derivatives, including those related to this compound, have shown significant pharmacological activities and properties in material science. Microwave-assisted synthesis techniques have facilitated the exploration and diversification of benzoxazole derivatives, underscoring their importance in both pharmaceutical chemistry and material science (Özil & Menteşe, 2020).
Pharmacological Research and Development
Perampanel, an example of a compound structurally related to oxazolidinones, highlights the pharmacological potential of such derivatives in treating conditions like epilepsy. This demonstrates the capacity of oxazolidinone-related structures to serve as bases for developing new medications with novel mechanisms of action, particularly as selective, non-competitive AMPA receptor antagonists (Rektor, 2013).
Eigenschaften
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQVHPYVQQIIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B503440.png)

![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)
![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)



![4-(4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}phenyl)morpholine](/img/structure/B503451.png)
![methyl {[9-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B503452.png)
![3-[(4-Tert-butylbenzyl)sulfanyl]-6-chloropyridazine](/img/structure/B503454.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B503458.png)
![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B503459.png)
![2-(4-chlorophenyl)-N-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)methyl]acetamide](/img/structure/B503461.png)